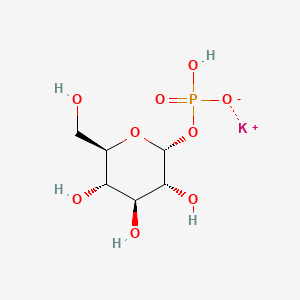
alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt: is a phosphorylated derivative of glucose. It is a white, crystalline solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors where glucose and phosphoric acid are mixed and reacted under optimized conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in high purity.
化学反应分析
Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy-sugar derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy-sugar derivatives.
Substitution: Various substituted glucose derivatives.
科学研究应用
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.
作用机制
The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.
Molecular Targets and Pathways:
Phosphoglucomutase: Converts the compound to glucose-6-phosphate.
Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.
Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.
相似化合物的比较
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt can be compared with other similar compounds such as:
Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but contains sodium instead of potassium.
Beta-D-Glucose 1-phosphate: Differing in the anomeric configuration (beta instead of alpha).
Glucose-6-phosphate: A phosphorylated glucose derivative involved in glycolysis.
Uniqueness: The uniqueness of this compound lies in its specific anomeric configuration (alpha) and the presence of a monopotassium salt, which influences its solubility and reactivity in biochemical processes.
属性
CAS 编号 |
53823-71-5 |
|---|---|
分子式 |
C6H12KO9P |
分子量 |
298.23 g/mol |
IUPAC 名称 |
potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
InChI 键 |
ZNOUUYCUFMKMNZ-WYRLRVFGSA-M |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
规范 SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




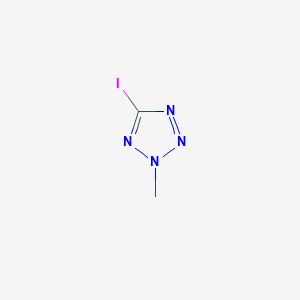
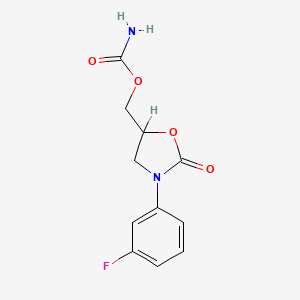
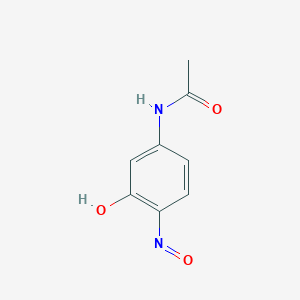

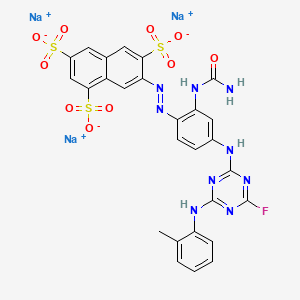
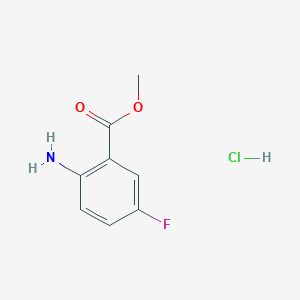
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
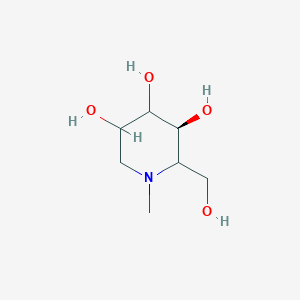
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
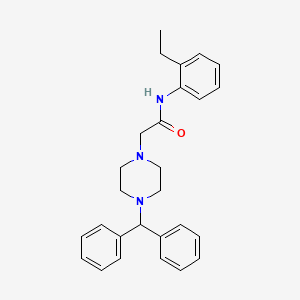
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
